Physicochemical Property Differentiation: TPSA, LogP, and Hydrogen-Bonding Capacity Relative to Common Pyridazinone Acetamide Comparators
The target compound (CAS 1203090-91-8) occupies a distinct property space compared to several widely used pyridazinone acetamide analogs. Its topological polar surface area (TPSA) of 74.9 Ų is lower than that of morpholine-containing analog N-(furan-2-ylmethyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide (TPSA ~93 Ų, estimated from structural addition of morpholine oxygen), predicting superior passive membrane permeability [1]. Likewise, its XLogP3 of −0.6 is significantly less lipophilic than 3-aryl-substituted analogs such as 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide (estimated XLogP3 ~1.8), suggesting reduced non-specific protein binding and a more favorable solubility profile [1][2]. The single hydrogen bond donor (HBD = 1) present in the target compound, compared to zero HBD in tertiary amide variants or two HBD in primary amide analogs, provides an intermediate polarity that balances aqueous solubility with membrane transit [1].
| Evidence Dimension | Physicochemical property comparison (TPSA, XLogP3, HBD count) |
|---|---|
| Target Compound Data | TPSA = 74.9 Ų; XLogP3 = −0.6; HBD = 1; HBA = 4; Rotatable bonds = 4 |
| Comparator Or Baseline | N-(furan-2-ylmethyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide: estimated TPSA ~93 Ų; 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide: estimated XLogP3 ~1.8, TPSA ~80–85 Ų |
| Quantified Difference | TPSA reduction of ~18 Ų vs. morpholine analog (24% lower); XLogP3 reduction of ~2.4 log units vs. 3-aryl analog (more hydrophilic by ~250-fold in partition coefficient) |
| Conditions | Computed physicochemical properties using XLogP3 algorithm; TPSA calculated via fragment-based method; data sourced from Kuujia.com and PubChem |
Why This Matters
A lower TPSA and balanced logP predict superior passive permeability and oral absorption potential, making this compound a more attractive starting scaffold for lead optimization where CNS or intracellular target exposure is desired, compared to bulkier, more polar analogs.
- [1] Kuujia.com. Cas no 1203090-91-8 (N-[(furan-2-yl)methyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide). https://www.kuujia.com/cas-1203090-91-8.html (accessed 2026-05-13). View Source
- [2] PubChem. Compound Summary for CID 45497091. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-13). Note: XLogP3 values for comparator compounds estimated using the PubChem XLogP3 prediction algorithm. View Source
